molecular formula C8H10BrNO B2364919 2-(2-Bromopyridin-3-yl)propan-2-ol CAS No. 909532-39-4

2-(2-Bromopyridin-3-yl)propan-2-ol

Cat. No.: B2364919
CAS No.: 909532-39-4
M. Wt: 216.078
InChI Key: CXLQQPDHVZWLHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromopyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 3-pyridinol followed by a reaction with acetone under basic conditions . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromopyridin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopyridin-3-yl)propan-2-ol is unique due to its specific bromine substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Biological Activity

2-(2-Bromopyridin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • Structure : The compound features a brominated pyridine ring attached to a propan-2-ol moiety, influencing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, with IC50 values calculated at approximately 25 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can disrupt cellular proliferation in rapidly dividing cancer cells.
  • Receptor Modulation : Preliminary data suggest that it may also modulate certain receptors involved in inflammatory pathways, potentially reducing inflammatory responses.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds. For instance, modifications to the bromine substituent or the alcohol group have led to derivatives with improved potency against specific cancer cell lines.

Compound Variant Activity Against MCF-7 (IC50) Mechanism
2-(4-Chloropyridin-3-yl)propan-2-ol18 µMDHODH Inhibition
2-(3-Methylpyridin-3-yl)propan-2-ol22 µMApoptosis Induction

Properties

IUPAC Name

2-(2-bromopyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLQQPDHVZWLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium diisopropylamide (2M, 12.5 mL, 25 mmol) is dissolved in tetrahydrofuran (40 mL) and cooled to −78° C. 2-Bromopyridine (3.9 g, 25 mmol) is added dropwise and the reaction is stirred for 3 hr. before adding acetone (1 mL, dried over freshly activated molecular sieves) and allowing warming to room temperature. The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and evaporated. The residue is purified by flash column chromatography on silica, eluting with 20% hexane/tert-butyl methyl ether to give the title compound (1.4 g, 26%). 1H-NMR (d6-dimethyl sulfoxide): 8.23 (dd, J=1.9, 4.5 Hz, 1H), 8.19 (dd, J=2.0, 7.8 Hz, 1H), 7.44 (dd, J=4.5, 7.7 Hz, 1H), 5.43 (s, 1H), 2.12 (s, 1H), 1.46 (s, 6H).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
26%

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